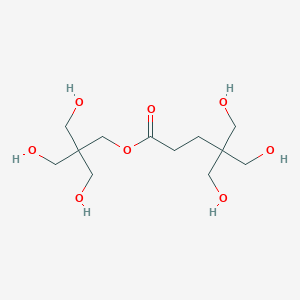

Dipentaerythritol monoacetate

Description

Dipentaerythritol monoacetate (CAS: 67759-31-3) is a derivative of pentaerythritol, characterized by its acetylated hydroxyl group. It is utilized in industrial applications such as plasticizers and coatings due to its thermal stability and compatibility with polymeric matrices . Studies also highlight its pesticidal properties, particularly in suppressing brood production in Drosophila suzukii at higher concentrations (1 M), achieving ~80% reduction in pupal and adult emergence .

Properties

CAS No. |

67355-31-1 |

|---|---|

Molecular Formula |

C12H24O8 |

Molecular Weight |

296.31 g/mol |

IUPAC Name |

[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 5-hydroxy-4,4-bis(hydroxymethyl)pentanoate |

InChI |

InChI=1S/C12H24O8/c13-3-11(4-14,5-15)2-1-10(19)20-9-12(6-16,7-17)8-18/h13-18H,1-9H2 |

InChI Key |

MINOMTRNDIVCIV-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(CO)(CO)CO)C(=O)OCC(CO)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentaerythritol monoacetate can be synthesized through the esterification of dipentaerythritol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, dipentaerythritol and acetic acid or acetic anhydride, are mixed in reactors equipped with temperature and pressure control systems. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Dipentaerythritol monoacetate undergoes various chemical reactions, including:

Esterification: Formation of esters with carboxylic acids.

Hydrolysis: Breakdown of the ester bond in the presence of water and an acid or base catalyst.

Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

Common Reagents and Conditions

Esterification: Acetic acid or acetic anhydride, sulfuric acid as a catalyst, controlled temperature and pressure.

Hydrolysis: Water, acid or base catalyst, elevated temperature.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Esterification: this compound.

Hydrolysis: Dipentaerythritol and acetic acid.

Oxidation: Oxidized derivatives of dipentaerythritol.

Scientific Research Applications

Dipentaerythritol monoacetate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of dipentaerythritol monoacetate involves its ability to form stable ester bonds with various carboxylic acids. This property makes it a valuable intermediate in the synthesis of complex chemical compounds. The molecular targets and pathways involved in its reactions include the esterification and hydrolysis pathways, which are catalyzed by acids or bases .

Comparison with Similar Compounds

Pesticidal Efficacy Against D. suzukii

Dipentaerythritol monoacetate is compared with mesoerythritol and pentaerythritol in pest control. Mesoerythritol outperforms dipentaerythritol at lower concentrations (0.25 M), reducing fly productivity by ~90%, whereas dipentaerythritol requires 1 M for comparable larval control (~80% suppression). Both compounds exhibit adulticidal activity, but only mesoerythritol induces population decline (RI < 1) across all tested concentrations .

Table 1: Comparative Pesticidal Activity

| Compound | Effective Concentration (M) | Pupal Reduction (%) | Adult Reduction (%) |

|---|---|---|---|

| Mesoerythritol | 0.25 | ~90 | ~90 |

| Dipentaerythritol | 1.00 | ~80 | ~80 |

| Pentaerythritol | 1.00 | <50 | ~70 |

Physicochemical Properties and Detection Sensitivity

In atmospheric measurements, dipentaerythritol exhibits a high response factor (RF = 2.93 × 10⁻⁷ ions molec⁻¹) compared to raffinose (RF = 1.88 × 10⁻⁸ ions molec⁻¹), indicating superior detection sensitivity in aerosolized forms. This property is critical for environmental monitoring and industrial safety protocols .

Table 2: Response Factors of Selected Compounds

| Compound | Response Factor (ions molec⁻¹) |

|---|---|

| Dipentaerythritol | 2.93 × 10⁻⁷ |

| Raffinose | 1.88 × 10⁻⁸ |

Plasticizer Performance and Aging Resistance

Dipentaerythritol ester (Hercoflex 707) demonstrates excellent aging resistance in wire insulation. When compared to trialkyl trimellitate (NTM) and polyester plasticizers, Hercoflex 707 retains elongation properties post-aging at 136–158°C, making it suitable for high-temperature applications .

Table 3: Aging Resistance of Plasticizers

| Plasticizer | Retention of Elongation (%) (7 Days @ 158°C) | Retention of Elongation (%) (60 Days @ 136°C) |

|---|---|---|

| Hercoflex 707 (Dipentaerythritol ester) | >90 | >85 |

| NTM (Trialkyl Trimellitate) | >80 | >70 |

| Polyester (Paraplex G-25) | <60 | <50 |

Structural and Functional Analogues

- Diterpene Monoacetates: Compounds like dictyol F monoacetate and cystoseirol monoacetate exhibit antiproliferative activity against cancer cell lines (e.g., HepG2), unlike this compound, which lacks reported anticancer properties .

- Flavonoid Derivatives: Myricetin monoacetate and flavanone acetates (e.g., trihydroxy methoxyflavanone) show distinct UV spectral profiles and fragmentation patterns, highlighting structural diversity among monoacetates .

- Glycerol Derivatives: 2,3-Dihydroxypropyl acetate (CAS: 106-61-6) shares the monoacetate functional group but differs in backbone structure, leading to applications in cosmetics rather than industrial uses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.